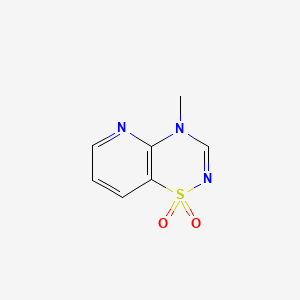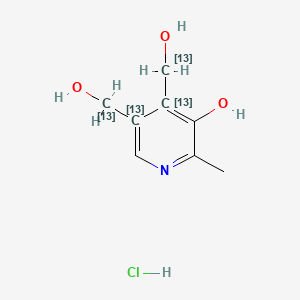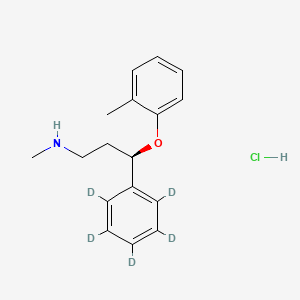
(R)-(-)-Atomoxetine-D5 HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-(-)-Atomoxetine-D5 Hydrochloride is a deuterated form of ®-(-)-Atomoxetine Hydrochloride, a selective norepinephrine reuptake inhibitor. This compound is primarily used in the treatment of attention-deficit hyperactivity disorder (ADHD). The deuterium labeling in ®-(-)-Atomoxetine-D5 Hydrochloride helps in pharmacokinetic studies by providing a stable isotope for tracing the metabolic pathways of the drug.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-(-)-Atomoxetine-D5 Hydrochloride involves several steps:
Starting Material: The synthesis begins with the preparation of the deuterated intermediate.
Formation of the Intermediate: The intermediate is synthesized through a series of reactions, including alkylation and reduction.
Final Step: The final step involves the conversion of the intermediate to ®-(-)-Atomoxetine-D5 Hydrochloride through a reaction with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-(-)-Atomoxetine-D5 Hydrochloride typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Purification: The product is purified using techniques such as crystallization and chromatography to achieve the desired purity.
化学反応の分析
Types of Reactions
®-(-)-Atomoxetine-D5 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
科学的研究の応用
®-(-)-Atomoxetine-D5 Hydrochloride has several scientific research applications:
Pharmacokinetic Studies: The deuterium labeling allows for detailed studies of the drug’s absorption, distribution, metabolism, and excretion.
Biological Research: The compound is used to study the effects of norepinephrine reuptake inhibition on various biological systems.
Medical Research: It is used in clinical trials to evaluate its efficacy and safety in treating ADHD and other conditions.
Industrial Applications: The compound is used in the development of new pharmaceuticals and in the study of drug interactions.
作用機序
®-(-)-Atomoxetine-D5 Hydrochloride exerts its effects by selectively inhibiting the reuptake of norepinephrine, a neurotransmitter involved in attention and behavior regulation. This inhibition increases the levels of norepinephrine in the synaptic cleft, enhancing neurotransmission and improving symptoms of ADHD. The molecular targets include norepinephrine transporters, and the pathways involved are related to the modulation of synaptic transmission.
類似化合物との比較
Similar Compounds
Atomoxetine Hydrochloride: The non-deuterated form of the compound, used for similar therapeutic purposes.
Methylphenidate: Another medication used to treat ADHD, with a different mechanism of action.
Amphetamine: A stimulant used in the treatment of ADHD, with a broader spectrum of action.
Uniqueness
®-(-)-Atomoxetine-D5 Hydrochloride is unique due to its deuterium labeling, which provides advantages in pharmacokinetic studies by allowing precise tracking of the drug’s metabolic pathways. This labeling also helps in reducing the rate of metabolic degradation, potentially leading to improved efficacy and safety profiles.
特性
分子式 |
C17H22ClNO |
|---|---|
分子量 |
296.8 g/mol |
IUPAC名 |
(3R)-N-methyl-3-(2-methylphenoxy)-3-(2,3,4,5,6-pentadeuteriophenyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C17H21NO.ClH/c1-14-8-6-7-11-16(14)19-17(12-13-18-2)15-9-4-3-5-10-15;/h3-11,17-18H,12-13H2,1-2H3;1H/t17-;/m1./s1/i3D,4D,5D,9D,10D; |
InChIキー |
LUCXVPAZUDVVBT-FANMHSPRSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@@H](CCNC)OC2=CC=CC=C2C)[2H])[2H].Cl |
正規SMILES |
CC1=CC=CC=C1OC(CCNC)C2=CC=CC=C2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


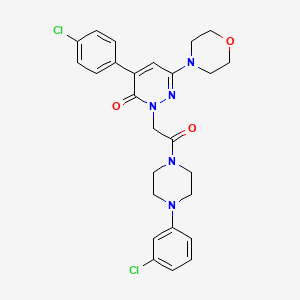
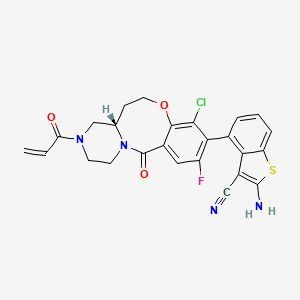
![(2S)-2,3,4,4,4-pentadeuterio-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(2-oxo-1,3-diazinan-1-yl)-3-(trideuteriomethyl)butanamide](/img/structure/B12429331.png)
![(3-fluoro-2-pyrimidin-2-ylphenyl)-[(2R)-2-[[5-(trifluoromethyl)pyrazin-2-yl]amino]-7-azabicyclo[2.2.1]heptan-7-yl]methanone](/img/structure/B12429332.png)
![4-[[3-[4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-nitrophenyl]methyl]piperazine-1-carboximidamide;pentahydrochloride](/img/structure/B12429333.png)
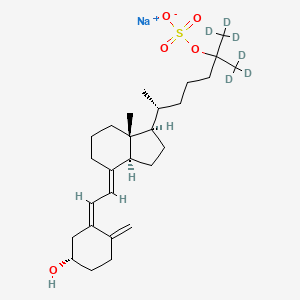
![N-[4-[4-[5-(4-bromophenyl)-2-(2-chloroacetyl)-3,4-dihydropyrazol-3-yl]phenoxy]butyl]-2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetamide](/img/structure/B12429335.png)
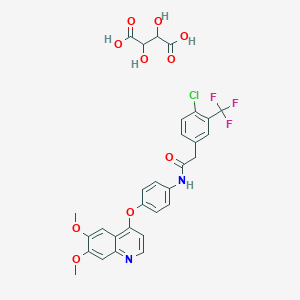

![4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]-2,3,5,6-tetradeuteriobenzoic acid](/img/structure/B12429349.png)
